

Spectroscopic Characterization of Dibenzofuran-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dibenzofuran-3-carbaldehyde*

CAS No.: *51818-91-8*

Cat. No.: *B1601209*

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This guide provides an in-depth analysis of the spectroscopic data for **Dibenzofuran-3-carbaldehyde**, a key intermediate in the synthesis of various bioactive molecules and functional materials. As a molecule of significant interest to researchers in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through spectroscopic methods is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative literature.

Molecular Structure and Spectroscopic Overview

Dibenzofuran-3-carbaldehyde possesses a rigid, planar tricyclic core with an aldehyde functional group. This structure gives rise to a distinct spectroscopic fingerprint that can be unambiguously identified. The numbering of the carbon and hydrogen atoms, as used in this guide for spectral assignments, is presented in the following diagram.

Caption: Molecular structure and atom numbering of **Dibenzofuran-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. While a complete, published NMR dataset for **Dibenzofuran-3-carbaldehyde** is not readily available, a comprehensive analysis of the closely related analogue, 2-methoxy-**dibenzofuran-3-carbaldehyde**, has been reported.[1][2] The detailed assignments for this analogue provide a robust foundation for understanding the NMR spectrum of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic compound like **Dibenzofuran-3-carbaldehyde** is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct signal for the aldehyde proton (δ 9.5-10.5 ppm). The data for 2-methoxy-**dibenzofuran-3-carbaldehyde**, recorded in DMSO-d₆, is presented below.[2] The removal of the methoxy group at the C2 position in the target molecule would lead to an upfield shift of the H1 and H4 protons and the appearance of a signal for H2 in the aromatic region.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.42	s	-
H-4	8.58	s	-
H-6	8.27	d	7.8
H-7	7.55	t	7.8
H-8	7.72	t	7.6
H-9	7.88	d	8.4
CHO	10.45	s	-
OCH ₃	4.05	s	-

Data for 2-methoxy-
dibenzofuran-3-
carbaldehyde in
DMSO-d₆. [2]

Interpretation:

- Aldehyde Proton (CHO): The singlet at δ 10.45 ppm is characteristic of an aldehyde proton and is significantly downfield due to the deshielding effect of the carbonyl group.
- Aromatic Protons: The protons on the dibenzofuran core resonate in the region of δ 7.42-8.58 ppm. The specific chemical shifts and coupling constants are determined by the electronic environment and proximity to the furan oxygen and the aldehyde group. The use of 2D NMR techniques such as NOESY is crucial for the unambiguous assignment of these protons.^[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 2-methoxy-**dibenzofuran-3-carbaldehyde** shows distinct signals for the aldehyde carbon, the aromatic carbons, and the methoxy carbon.^[2] For **Dibenzofuran-3-carbaldehyde**, the signal for the methoxy carbon would be absent, and the chemical shifts of the carbons in the substituted ring would be adjusted accordingly.

Carbon	Chemical Shift (δ , ppm)
C-1	102.2
C-2	163.5
C-3	121.1
C-4	128.8
C-4a	123.5
C-5a	128.5
C-6	123.0
C-7	124.9
C-8	121.1
C-9	112.0
C-9a	155.9
C-9b	150.1
CHO	191.0
OCH ₃	56.1

Data for 2-methoxy-dibenzofuran-3-carbaldehyde in DMSO-d₆.^[2]

Interpretation:

- **Carbonyl Carbon (CHO):** The signal at δ 191.0 ppm is characteristic of an aldehyde carbonyl carbon.
- **Aromatic Carbons:** The twelve aromatic carbons of the dibenzofuran core resonate in the range of δ 102.2-163.5 ppm. The carbon attached to the oxygen of the furan ring (C-9a and C-9b) and the carbon bearing the methoxy group (C-2) are the most downfield shifted among the aromatic carbons. Heteronuclear Single Quantum Coherence (HSQC) and

Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for assigning these carbon signals by correlating them to their attached protons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dibenzofuran-3-carbaldehyde** is expected to show characteristic absorption bands for the aldehyde group and the aromatic rings.

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3050-3100	Aromatic C-H Stretch	Medium
~2820 and ~2720	Aldehyde C-H Stretch	Medium, Sharp
~1700	Aldehyde C=O Stretch	Strong, Sharp
~1600, ~1450	Aromatic C=C Stretch	Medium-Strong
~1250	Aryl-O-Aryl Stretch	Strong
~750-850	C-H Out-of-plane Bending	Strong

Interpretation:

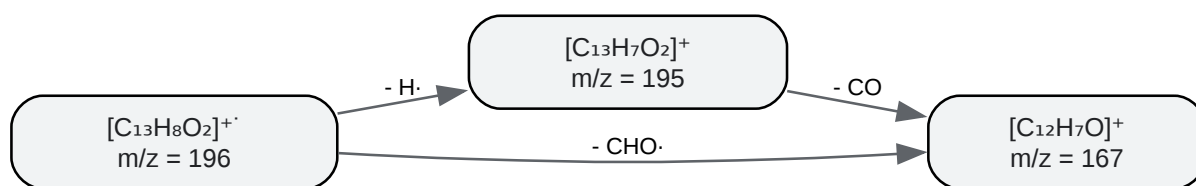
- **Aldehyde Group:** The most diagnostic peaks are the C=O stretch, which is expected to be a strong, sharp band around 1700 cm⁻¹, and the two C-H stretching bands of the aldehyde proton around 2820 and 2720 cm⁻¹.
- **Aromatic System:** The presence of the dibenzofuran core is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the strong C-H out-of-plane bending bands in the fingerprint region.
- **Ether Linkage:** The characteristic strong absorption for the aryl-O-aryl ether linkage is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Dibenzofuran-3-carbaldehyde** ($C_{13}H_8O_2$), the expected molecular weight is approximately 196.20 g/mol .

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z 196. The fragmentation is likely to proceed through the initial loss of the aldehyde group.

- Molecular Ion (M^+): m/z 196
- Loss of $H\cdot$: A peak at m/z 195 ($[M-H]^+$) is expected from the loss of the aldehydic hydrogen radical.
- Loss of $CHO\cdot$: A significant peak at m/z 167 ($[M-CHO]^+$) would result from the loss of the formyl radical.
- Loss of CO : Subsequent loss of carbon monoxide from the $[M-H]^+$ ion would lead to a peak at m/z 167.
- Further Fragmentation: The dibenzofuranyl cation at m/z 167 would then likely undergo further fragmentation characteristic of the dibenzofuran core, leading to smaller fragments.



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Caption: Proposed primary fragmentation pathway for **Dibenzofuran-3-carbaldehyde** in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters.

Synthesis of Dibenzofuran-3-carbaldehyde

A common method for the synthesis of dibenzofuran carbaldehydes involves the formylation of dibenzofuran or its derivatives.

Workflow for Synthesis:



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Caption: General workflow for the synthesis of **Dibenzofuran-3-carbaldehyde**.

Step-by-Step Protocol (Vilsmeier-Haack Reaction Example):

- To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of dibenzofuran in DMF is added dropwise.
- The reaction mixture is then heated and stirred for several hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.
- The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford pure **Dibenzofuran-3-carbaldehyde**.

Spectroscopic Analysis

- NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400

MHz or higher field spectrometer. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to aid in structural elucidation.

- IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV).

Conclusion

The spectroscopic data of **Dibenzofuran-3-carbaldehyde** provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the dibenzofuran core and the aldehyde functionality. While a complete experimental dataset for the parent compound is not consolidated in a single public source, the detailed analysis of its close analogue, 2-methoxy-**dibenzofuran-3-carbaldehyde**, along with established spectroscopic principles, provides a reliable and comprehensive guide for its characterization. This information is critical for researchers and scientists working with this versatile chemical intermediate.

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of Dibenzofuran-3-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601209/docs#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide\]](https://www.benchchem.com/product/b1601209/docs#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide)

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